Cas no 850411-12-0 ([3-fluoro-2-(trifluoromethyl)phenyl]boronic acid)
![[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/850411-12-0x500.png)
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-Fluoro-2-(trifluoromethyl)phenyl)boronic acid
- [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid
- 3-Fluoro-2-(trifluoromethyl)phenylboronic acid
- Boronic acid,B-[3-fluoro-2-(trifluoromethyl)phenyl]-
- 2-(Trifluoromethyl)-3-fluoro-phenylboronic acid
- BGSVFTCXIJCNOU-UHFFFAOYSA-N
- FCH1389913
- PC412491
- AX8168815
- V8008
- ST24026220
- Boronic acid, B-[3-fluoro-2-(t
- B-[3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid (ACI)
- Boronic acid, [3-fluoro-2-(trifluoromethyl)phenyl]- (9CI)
- EN300-321586
- SCHEMBL3907141
- CS-0040511
- AKOS015852943
- 850411-12-0
- CS-15497
- DB-126409
- A51158
- MFCD08706086
- DTXSID60590098
-
- MDL: MFCD08706086
- インチ: 1S/C7H5BF4O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H
- InChIKey: BGSVFTCXIJCNOU-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=C(B(O)O)C=CC=1
計算された属性
- せいみつぶんしりょう: 208.03200
- どういたいしつりょう: 208.032
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- PSA: 40.46000
- LogP: 0.52430
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321586-10.0g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 95.0% | 10.0g |
$680.0 | 2025-03-19 | |
ChemScence | CS-0040511-250mg |
[3-Fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 250mg |
$220.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y0996206-5g |
(3-fluoro-2-(trifluoromethyl)phenyl)boronic acid |
850411-12-0 | 95% | 5g |
$1200 | 2024-08-02 | |
Enamine | EN300-321586-0.25g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 95.0% | 0.25g |
$45.0 | 2025-03-19 | |
Enamine | EN300-321586-1.0g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 95.0% | 1.0g |
$90.0 | 2025-03-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F186967-1g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 97% | 1g |
¥3327.90 | 2023-09-02 | |
Alichem | A242000100-1g |
3-Fluoro-2-(trifluoromethyl)phenylboronic acid |
850411-12-0 | 98% | 1g |
$1634.45 | 2023-08-31 | |
TRC | F598518-100mg |
3-Fluoro-2-(trifluoromethyl)phenylboronic acid |
850411-12-0 | 100mg |
$224.00 | 2023-05-18 | ||
Enamine | EN300-321586-2.5g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
850411-12-0 | 95.0% | 2.5g |
$198.0 | 2025-03-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04140-5g |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic Acid |
850411-12-0 | 95% | 5g |
$918 | 2023-09-07 |
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acidに関する追加情報
Introduction to [3-fluoro-2-(trifluoromethyl)phenyl]boronic Acid (CAS No. 850411-12-0)
[3-fluoro-2-(trifluoromethyl)phenyl]boronic acid is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number [850411-12-0], features a unique structural motif consisting of a phenyl ring substituted with both a fluoro group and a trifluoromethyl group, flanked by a boronic acid functional group. The presence of these fluorinated aromatic groups imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The significance of [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid lies in its utility as a building block for the preparation of complex organic molecules, particularly in the context of drug discovery and development. Boronic acids are well-known for their ability to participate in reversible addition-elimination reactions, such as the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern synthetic organic chemistry. The fluoro and trifluoromethyl substituents enhance the reactivity and selectivity of these reactions, enabling the construction of intricate molecular architectures with high precision.
In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their favorable pharmacokinetic properties and improved metabolic stability. The incorporation of fluorine atoms into drug molecules often leads to enhanced binding affinity, increased bioavailability, and prolonged duration of action. [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid serves as a critical precursor in this endeavor, facilitating the synthesis of fluorinated heterocycles and other pharmacologically relevant scaffolds.
One of the most compelling applications of [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid is in the field of medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. For instance, studies have demonstrated its role in generating small-molecule inhibitors that disrupt key biological pathways by selectively interacting with target proteins. The boronic acid moiety allows for covalent bonding with nucleophiles in biological systems, providing a means to achieve high specificity and efficacy.
The synthesis of [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of both fluoro and trifluoromethyl groups necessitates specialized methodologies to ensure regioselectivity and yield optimization. Advances in synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have significantly improved the accessibility of this compound, enabling its widespread use in academic and industrial research settings.
From a materials science perspective, [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid has been explored for its potential applications in advanced materials, including liquid crystals and organic electronic devices. The fluorinated aromatic system contributes to unique electronic properties, making it suitable for use in optoelectronic materials where charge transport and energy levels are critical parameters. Additionally, the boronic acid functionality allows for surface functionalization techniques, such as layer-by-layer assembly or covalent immobilization on substrates.
The impact of [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid extends beyond traditional pharmaceutical applications into emerging fields like biodegradable polymers and smart materials. Researchers are investigating its role in developing environmentally friendly chemical processes by incorporating it into green chemistry frameworks. The ability to tailor molecular structures through boronic acid-based reactions aligns with the growing demand for sustainable synthetic routes that minimize waste and hazardous byproducts.
In conclusion, [3-fluoro-2-(trifluoromethyl)phenyl]boronic acid (CAS No. 850411-12-0) represents a versatile and powerful tool in modern chemistry. Its unique structural features make it indispensable for constructing complex molecules with tailored properties for pharmaceuticals, materials science, and beyond. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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